Moretenone
Overview
Description
Moretenone belongs to the class of organic compounds known as hopanoids . These are terpenoids containing a hopane skeleton (A’-Neogammacerane), a pentacyclic structure with four cyclohexane rings and one cyclopentane ring (and often, a side chain emerging from C30) . It is an extremely weak basic (essentially neutral) compound .
Molecular Structure Analysis
This compound has a molecular formula of C30H48O . Its average mass is 424.702 Da and its monoisotopic mass is 424.370514 Da . It has 9 defined stereocentres .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in water at a concentration of 7.638e-005 mg/L at 25 °C .Scientific Research Applications
Analgesic Properties
Moretenone has been identified as a compound with significant analgesic properties. A study found that this compound, isolated from Sebastiania schottiana roots, exhibited marked analgesic action against acetic acid-induced abdominal constrictions in mice, indicating much higher efficacy than common pain relievers like aspirin and paracetamol (Gaertner et al., 1999).
Phytochemical Constituent
This compound has been isolated and identified as a chemical constituent in various plants, such as Euphorbia lateriflora. This discovery is significant as it expands the understanding of the phytochemical composition of plants and their potential medicinal applications (Lavie et al., 1968).
Anti-Inflammatory Activity
Research has shown that this compound possesses anti-inflammatory properties. In a study involving Cnidoscolus chayamansa leaves, this compound demonstrated significant topical and systemic anti-inflammatory activity in chronic models. This suggests its potential use in developing treatments for inflammatory diseases (Pérez-González et al., 2018).
Hepatoprotective Effects
This compound also exhibits hepatoprotective effects. It was found that the administration of this compound led to improved body weight gain and reduced liver damage in mice, indicating its potential as a therapeutic agent for liver-related ailments (Pérez-González et al., 2018).
Spectroscopic Analysis for Structural Elucidation
This compound's molecular structure has been extensively studied using spectroscopic techniques. This research is crucial for understanding the compound's chemical properties and potential applications in various fields, including pharmacology and chemistry (Mclean et al., 1987).
Properties
IUPAC Name |
5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVKLOLYYQLRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Moretenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1812-63-1 | |
Record name | Moretenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 204 °C | |
Record name | Moretenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035124 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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